

Spectroscopic Profile of 4-(1,3-Benzothiazol-2-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(1,3-Benzothiazol-2-yl)phenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-(1,3-Benzothiazol-2-yl)phenol**, a molecule of interest in medicinal chemistry and materials science. The information presented herein has been compiled from various analytical sources to facilitate compound identification, characterization, and further research.

Compound Identification

IUPAC Name	4-(1,3-Benzothiazol-2-yl)phenol
Synonyms	2-(4-Hydroxyphenyl)benzothiazole, p-(Benzothiazol-2-yl)phenol
CAS Number	6265-55-0
Molecular Formula	C ₁₃ H ₉ NOS
Molecular Weight	227.28 g/mol
Exact Mass	227.040485 u

Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-(1,3-Benzothiazol-2-yl)phenol**.

¹H NMR Spectroscopy

Table 1: ¹H NMR Chemical Shift Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.95	s	1H	Ar-OH
8.05	d	1H	Ar-H (Benzothiazole)
7.92	d	2H	Ar-H (Phenol, ortho to C-S)
7.89	d	1H	Ar-H (Benzothiazole)
7.49	t	1H	Ar-H (Benzothiazole)
7.38	t	1H	Ar-H (Benzothiazole)
6.95	d	2H	Ar-H (Phenol, meta to C-S)

Solvent: DMSO-d₆

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Chemical Shift Data

Chemical Shift (δ) ppm	Assignment
167.9	C=N (Benzothiazole)
159.5	C-OH (Phenol)
153.9	Ar-C (Benzothiazole, fused)
134.7	Ar-C (Benzothiazole, fused)
129.7	Ar-CH (Phenol, ortho to C-S)
126.9	Ar-CH (Benzothiazole)
125.1	Ar-CH (Benzothiazole)
124.0	Ar-C (Phenol, ipso to Benzothiazole)
122.5	Ar-CH (Benzothiazole)
121.9	Ar-CH (Benzothiazole)
116.3	Ar-CH (Phenol, meta to C-S)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (Phenolic)
3100-3000	Medium	Aromatic C-H stretch
1615	Strong	C=N stretch (Benzothiazole)
1590, 1490, 1450	Medium-Strong	Aromatic C=C stretching
1280	Strong	C-O stretch (Phenolic)
835	Strong	p-disubstituted benzene C-H bend

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data

m/z	Relative Intensity (%)	Assignment
227	100	[M] ⁺ (Molecular Ion)
199	-	[M - CO] ⁺
198	-	[M - CHO] ⁺
135	-	[C ₇ H ₅ NS] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy

A sample of **4-(1,3-Benzothiazol-2-yl)phenol** was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

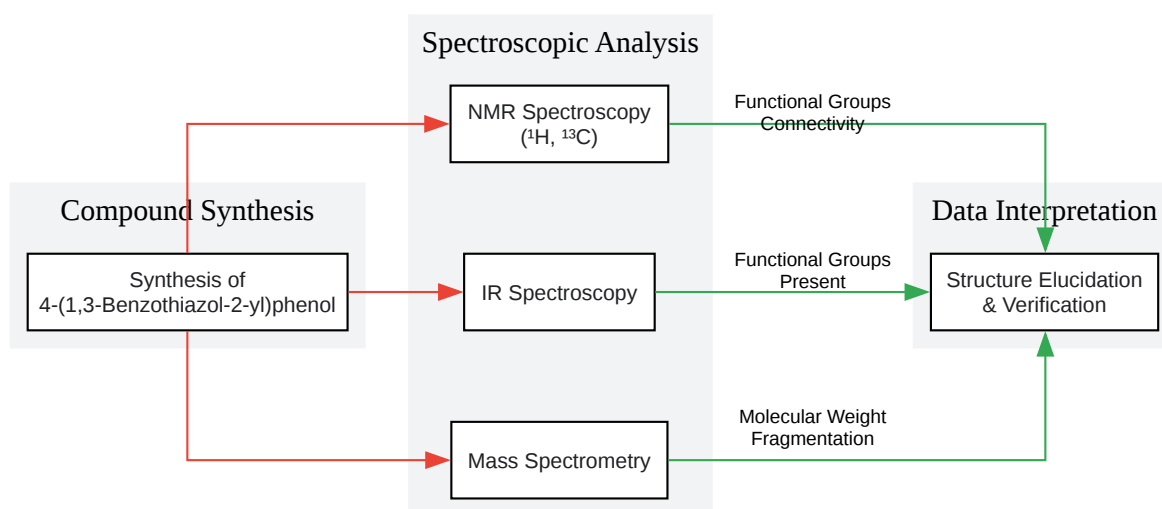
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the GC, and the resulting fragments were analyzed by the mass spectrometer. The electron ionization (EI) method was used.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like **4-(1,3-Benzothiazol-2-yl)phenol**.



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Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for researchers working with **4-(1,3-Benzothiazol-2-yl)phenol**. The provided data and protocols are intended to support the seamless identification and characterization of this compound in various research and development settings.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com